molecular formula C19H13BrN2O5 B5057228 4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid CAS No. 6058-58-8

4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid

Cat. No.: B5057228
CAS No.: 6058-58-8
M. Wt: 429.2 g/mol
InChI Key: UAOZTDSWGJHBAI-NTEUORMPSA-N
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Description

4-Bromo-3-methylbenzoic acid is an organic compound with the molecular formula BrC6H3(CH3)CO2H . It is used as a building block in organic synthesis . This compound can be prepared by the hydrolysis of 4-bromo-3-methylbenzonitrile .


Synthesis Analysis

The synthesis of 4-Bromo-3-methylbenzoic acid can be achieved by the hydrolysis of 4-bromo-3-methylbenzonitrile . It can also be used in the preparation of various organic compounds such as 4-bromo-3-methylbenzoyl chloride and 4-bromo-3-methylbenzoic acid tert-butyl ester .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylbenzoic acid consists of a benzene ring substituted with a bromo group, a methyl group, and a carboxylic acid group .


Chemical Reactions Analysis

4-Bromo-3-methylbenzoic acid can participate in various chemical reactions. For instance, it can be used in the preparation of 4-bromo-3-methylbenzoyl chloride and 4-bromo-3-methylbenzoic acid tert-butyl ester .


Physical And Chemical Properties Analysis

4-Bromo-3-methylbenzoic acid is a tan to yellow powder . It has a molecular weight of 215.04 g/mol . The melting point is reported to be between 215.5°C to 216.4°C .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

As a building block in organic synthesis, 4-Bromo-3-methylbenzoic acid has potential for use in the synthesis of a wide range of organic compounds . Its future applications could be in the field of medicinal chemistry, materials science, and other areas of research.

Properties

IUPAC Name

4-[(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-10-8-13(6-7-15(10)20)22-17(24)14(16(23)21-19(22)27)9-11-2-4-12(5-3-11)18(25)26/h2-9H,1H3,(H,25,26)(H,21,23,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOZTDSWGJHBAI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367424
Record name ST51013050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6058-58-8
Record name ST51013050
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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